

The Safety and Toxicity Profile of DSPC Liposomes: An In-depth Technical Guide

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Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid widely utilized in the formulation of liposomes and lipid nanoparticles (LNPs) for drug delivery. Its high transition temperature (T_m) of approximately 55°C imparts rigidity and stability to the lipid bilayer, leading to favorable in vivo performance, including prolonged circulation times and reduced drug leakage.[1] While generally regarded as safe (GRAS) and biocompatible, a thorough understanding of the safety and toxicity profile of DSPC-containing liposomes is paramount for their successful clinical translation.[2] This technical guide provides a comprehensive overview of the preclinical and clinical safety data, detailed experimental protocols for toxicity assessment, and an exploration of the key signaling pathways involved in the biological interactions of DSPC liposomes.

Preclinical and Clinical Safety Profile

DSPC liposomes have been extensively studied for their safety in various preclinical models and have been a component of clinically approved drug products, including mRNA-based COVID-19 vaccines.[3] Their safety profile is influenced by several factors, including the overall lipid composition, surface charge, particle size, and the presence of polyethylene glycol (PEG).

In Vitro Toxicity

In vitro cytotoxicity studies are crucial for the initial screening of liposomal formulations. The primary mechanism of toxicity is often related to membrane disruption. Anionic liposomes, such as those containing DSPC, generally exhibit low cytotoxicity compared to their cationic counterparts.[4]

Table 1: Summary of In Vitro Cytotoxicity Data for DSPC Liposomes and Comparators

Lipid Formulation	Cell Line	Assay	IC50/LC50 Value	Citation
DSPC (anionic liposomes)	F98 glioma	Not specified	> 509 μ M	[1][4]
DPPC (cationic liposomes)	F98 glioma	Not specified	6.07 μ M	[1][4]
Cationic Liposomes (general)	HepG2	MTT	120 μ g/ml	[1]
Cationic liposomes	Bone marrow-derived dendritic cells	Not specified	~0.2 mg/mL	[4]
Ovalbumin-loaded anionic liposomes	Bone marrow-derived dendritic cells	Not specified	> 4 mg/mL	[4]

In Vivo Toxicity

Acute and chronic in vivo toxicity studies are essential to evaluate the systemic effects of DSPC liposomes. Generally, neutral and anionic DSPC liposomes are well-tolerated at therapeutic doses.[4] However, repeated administration of cationic liposomes has been associated with toxicity, including lethality in mice, likely due to interactions with anionic serum macromolecules.[5]

Table 2: Summary of In Vivo Toxicity and Biocompatibility Data

Liposome Formulation	Animal Model	Key Findings	Citation
DSPC-based anionic pegylated liposomes (carboplatin-loaded)	Intracranial F98 glioma rat model	Median survival of 49.5 days, indicating good tolerability and efficacy.	[4]
DPPC-based cationic pegylated liposomes (carboplatin-loaded)	Intracranial F98 glioma rat model	Median survival time of 29 days.	[4]
Neutral DSPC:Cholesterol liposomes	Mice	Repeated intravenous administrations were well-tolerated.	[5]
Cationic liposomes	Mice	Repeated intravenous administrations resulted in 45% lethality and significant changes in the spleen and liver.	[5]
DSPC:DSPG:CHOL liposomes	Murine model	Induced a shift towards tolerance in dendritic cells.	[6]

Immunogenicity

The immunogenicity of liposomes is a critical safety consideration. While DSPC itself is considered to have low immunogenicity, the overall formulation can trigger immune responses. Liposomes with a high transition temperature, like those made with DSPC, have been reported to be more immunogenic than those with lower transition temperatures.[7]

Complement Activation: A key aspect of liposome immunogenicity is the activation of the complement system, which can lead to complement activation-related pseudoallergy (CARPA). [6] PEGylated liposomes, which often use a DSPC anchor, can activate the complement system, primarily through the classical and alternative pathways.[1][8] This activation is often mediated by the binding of naturally occurring antibodies (IgM) to the liposome surface.[4] The

negative charge on the phosphate moiety of the phospholipid-mPEG conjugate is thought to play a critical role in this activation.[1][8]

Macrophage and Dendritic Cell Interaction: Liposomes are readily taken up by antigen-presenting cells (APCs) like macrophages and dendritic cells.[6] This uptake can lead to the activation of various signaling pathways, influencing the downstream immune response. For instance, certain phosphatidylcholine liposomes can reprogram macrophages towards an inflammatory phenotype through the activation of the NF- κ B pathway.[9] Conversely, DSPC-containing liposomes have also been shown to induce tolerance in dendritic cells.[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the safety and toxicity assessment of DSPC liposomes.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[1]

Materials:

- Target cell line (e.g., HepG2, A549)
- Complete cell culture medium
- DSPC liposome formulation and control liposomes
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, acidified isopropanol)
- 96-well microplates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[\[8\]](#)
- **Treatment:** Prepare serial dilutions of the liposomal formulations in cell culture medium. Remove the existing medium from the wells and add 100 μ L of the diluted formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[\[1\]](#)
- **Incubation:** Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[\[1\]](#)
- **MTT Addition:** After incubation, add 10 μ L of MTT solution to each well and incubate for an additional 4 hours.[\[1\]](#)
- **Solubilization:** Carefully remove the medium and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.[\[1\]](#)
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.[\[1\]](#)
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the concentration of the liposomal formulation to determine the IC₅₀ value.[\[1\]](#)

Hemolysis Assay

This assay evaluates the potential of liposomes to damage red blood cells (RBCs).

Materials:

- Fresh whole blood (e.g., human, rat) stabilized with an anticoagulant (e.g., Heparin)
- Phosphate-buffered saline (PBS) or Dulbecco's phosphate-buffered saline (D-PBS)
- DSPC liposome formulation and control liposomes
- Positive control: Distilled water or 20% Triton X-100[\[10\]](#)[\[11\]](#)

- Negative control: PBS or D-PBS[11]
- Centrifuge tubes and centrifuge
- 96-well microplates
- Microplate reader

Procedure:

- RBC Isolation: Centrifuge fresh whole blood to pellet the RBCs. Wash the RBCs multiple times with PBS by repeated centrifugation and resuspension.[11]
- RBC Suspension: Prepare a diluted RBC suspension (e.g., 2% v/v) in PBS.[11]
- Incubation: In centrifuge tubes or a 96-well plate, mix the RBC suspension with various concentrations of the liposome formulations. Include positive and negative controls. Incubate the mixture at 37°C for a specified time (e.g., 1-4 hours).[10][11]
- Centrifugation: Centrifuge the samples to pellet intact RBCs.[10]
- Supernatant Analysis: Carefully transfer the supernatant to a new 96-well plate.
- Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 450 nm or 577 nm).[3][11]
- Data Analysis: Calculate the percentage of hemolysis using the following formula: Hemolysis (%) = $[(\text{Abs_sample} - \text{Abs_negative_control}) / (\text{Abs_positive_control} - \text{Abs_negative_control})] \times 100$ [11]

Complement Activation Assay

This assay measures the activation of the complement system by liposomes, often by quantifying the formation of the terminal complement complex SC5b-9.

Materials:

- Normal human serum (NHS) as a source of complement proteins

- DSPC liposome formulation and control liposomes
- Positive control (e.g., zymosan)
- Negative control (e.g., buffer)
- SC5b-9 ELISA kit
- Microplate reader

Procedure:

- Incubation: Incubate the liposome formulations with NHS at 37°C for a specified time (e.g., 30-60 minutes).
- ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) to quantify the amount of SC5b-9 in the serum samples according to the manufacturer's instructions.
- Data Analysis: Compare the levels of SC5b-9 in the liposome-treated samples to the positive and negative controls to determine the degree of complement activation.[\[12\]](#)

Pyrogenicity Testing

Pyrogen testing is crucial to ensure that parenteral drug products are free from fever-inducing substances.

This in vivo test measures the febrile response in rabbits following injection of the test substance.

Materials:

- Healthy, mature rabbits
- Calibrated thermometers or temperature-recording devices
- Pyrogen-free syringes and needles
- DSPC liposome formulation

Procedure:

- **Animal Acclimatization:** Acclimate rabbits to the test environment and handling.
- **Baseline Temperature:** Record the baseline rectal temperature of each rabbit.
- **Injection:** Inject the liposome formulation intravenously into the ear vein of a group of rabbits (typically 3).
- **Temperature Monitoring:** Record the rectal temperature at regular intervals (e.g., every 30 minutes for 3 hours) post-injection.
- **Data Analysis:** A significant rise in temperature (e.g., $>0.5^{\circ}\text{C}$ in any rabbit) indicates the presence of pyrogens. If the initial test is inconclusive, a larger group of rabbits may be used. [\[13\]](#)[\[14\]](#)

The MAT is an in vitro alternative to the RPT that measures the release of pro-inflammatory cytokines from human monocytes in response to pyrogens.[\[15\]](#)

Materials:

- Human whole blood or peripheral blood mononuclear cells (PBMCs)
- DSPC liposome formulation
- Endotoxin standard
- Cell culture medium
- ELISA kit for a pro-inflammatory cytokine (e.g., IL-6, IL-1 β)
- Microplate reader

Procedure:

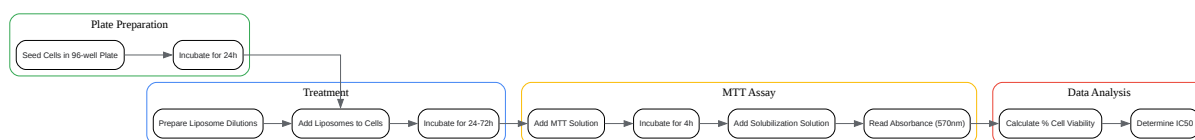
- **Incubation:** Incubate the liposome formulation with human whole blood or PBMCs at 37°C for a specified period.

- Cytokine Measurement: Centrifuge the samples and collect the supernatant (plasma or cell culture medium).
- ELISA: Quantify the concentration of the target cytokine in the supernatant using an ELISA kit.[16]
- Data Analysis: Compare the cytokine levels induced by the liposome formulation to those induced by the endotoxin standard to determine the pyrogenic potential.[16]

Signaling Pathways and Experimental Workflows

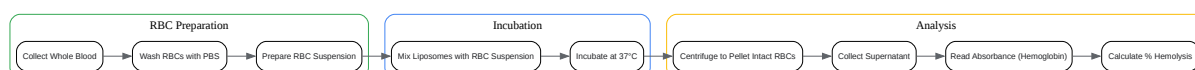
Visualizing the complex biological interactions of DSPC liposomes is crucial for a deeper understanding of their safety and toxicity profile. The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways.

Experimental Workflows



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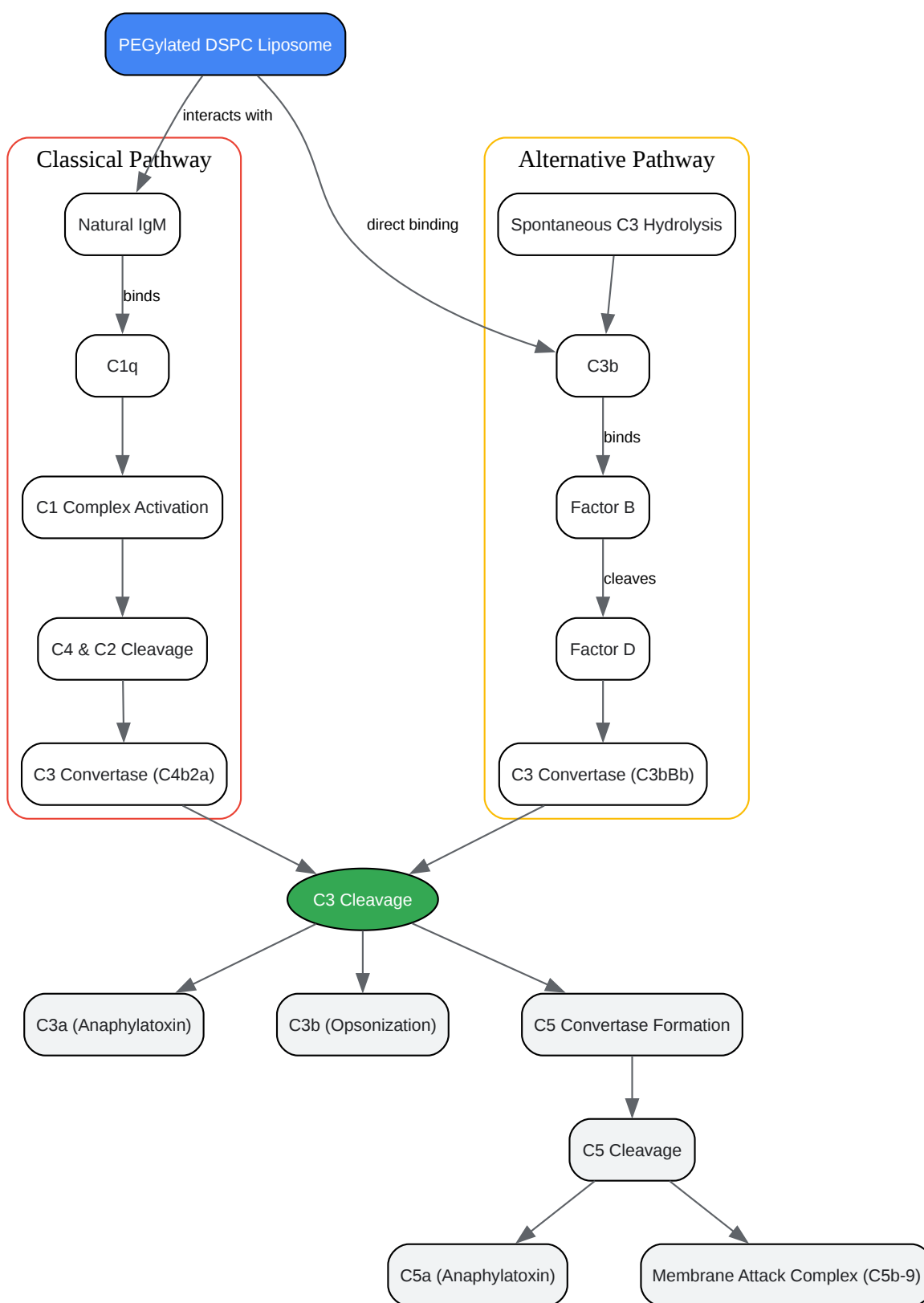
Caption: Workflow for in vitro cytotoxicity testing of DSPC liposomes using the MTT assay.

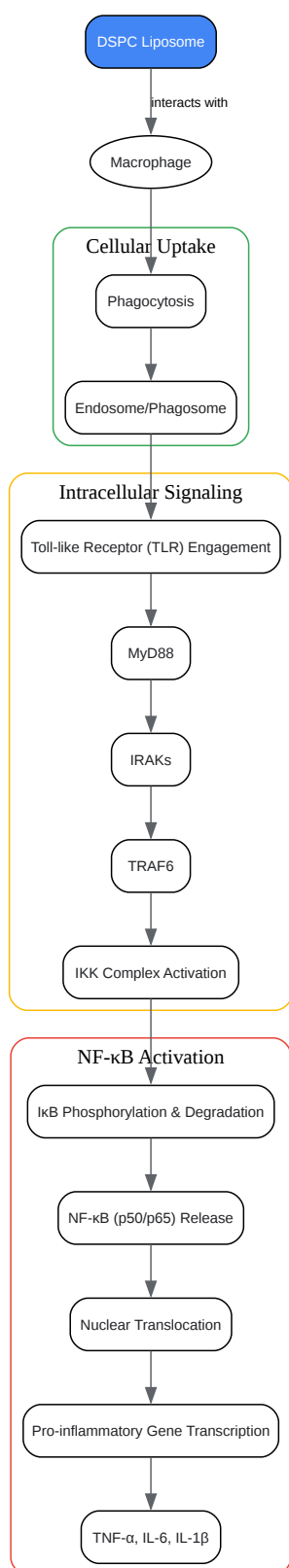


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Caption: Workflow for the hemolysis assay to assess DSPC liposome biocompatibility.

Signaling Pathways





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